molecular formula C6H9ClN2O2 B7982780 (5-methyl-1{H}-pyrazol-3-yl)acetic acid

(5-methyl-1{H}-pyrazol-3-yl)acetic acid

Cat. No.: B7982780
M. Wt: 176.60 g/mol
InChI Key: GGUAHQMYSRENCB-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Scaffolds in Modern Chemical and Biomedical Research

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govchemsrc.comnih.govbookpi.org This designation stems from the frequent appearance of the pyrazole core in a multitude of compounds exhibiting a wide array of biological activities. sigmaaldrich.comktu.edusigmaaldrich.comresearchgate.net The versatility of the pyrazole nucleus allows it to serve as a cornerstone in the development of drugs for various therapeutic areas. nih.govchemsrc.com

Pyrazole derivatives have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral activities. sigmaaldrich.comktu.edunist.govnih.govlumiprobe.comchemdiv.com The metabolic stability of the pyrazole ring is a key factor contributing to its prevalence in newly approved drugs. chemsrc.com Well-known pharmaceuticals incorporating this scaffold include the anti-inflammatory drug Celecoxib, the erectile dysfunction treatment Sildenafil, and the anticoagulant Apixaban, highlighting the therapeutic success of this chemical framework. chemsrc.combookpi.orgsigmaaldrich.com

The significance of pyrazoles also extends to their role as bioisosteres, where they can replace other aromatic rings like benzene (B151609) to enhance a molecule's potency and improve its physicochemical properties, such as solubility and lipophilicity. bldpharm.com In the field of oncology, the pyrazole ring is a vital component in the structure of numerous protein kinase inhibitors, a critical class of targeted cancer therapies. ijpsr.com The synthetic accessibility and the ability to introduce diverse functional groups onto the pyrazole ring further cement its importance, allowing chemists to fine-tune the pharmacological profile of new chemical entities. nist.govnih.gov This has led to a surge in research, with a vast number of pyrazole derivatives currently in preclinical and clinical development for treating a range of diseases. nih.govnih.gov

Overview of (5-methyl-1H-pyrazol-3-yl)acetic acid as a Heterocyclic Compound

(5-methyl-1H-pyrazol-3-yl)acetic acid is a derivative of pyrazole, belonging to the extensive class of nitrogen-containing heterocyclic compounds. sigmaaldrich.com Its structure consists of a central pyrazole ring substituted with a methyl group at position 5 and an acetic acid group at position 3. The pyrazole core itself is an aromatic heterocycle. bldpharm.com The acetic acid moiety (-CH₂COOH) is a common functional group in organic chemistry, known for its acidic properties due to the carboxyl group. researchgate.net

The presence of both the pyrazole ring and the acetic acid functional group defines its chemical character. The pyrazole part of the molecule has two nitrogen atoms: one is pyrrole-like (a proton donor) and the other is pyridine-like (a proton acceptor). nih.gov This allows for the potential to form hydrogen bonds, a key interaction in biological systems. lumiprobe.com The compound exists as a tautomeric mixture, a common feature for asymmetrically substituted pyrazoles, where the hydrogen on the nitrogen can reside on either nitrogen atom. bldpharm.com

Specific physicochemical data for (5-methyl-1H-pyrazol-3-yl)acetic acid is not extensively detailed in publicly available research literature, but basic properties can be compiled from chemical supplier information.

PropertyValue
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Physical FormSolid
Common PrecursorPyrazolone (B3327878)

Research Rationale and Scope of Investigation

The rationale for investigating (5-methyl-1H-pyrazol-3-yl)acetic acid and its derivatives is rooted in the established biological significance of the pyrazole scaffold. nist.govepa.gov Researchers are motivated to synthesize and evaluate new pyrazole derivatives with the aim of discovering novel therapeutic agents. sigmaaldrich.comnih.gov The acetic acid side chain is also of interest as it is a feature of many biologically active molecules and can influence properties like solubility and interaction with biological targets.

While specific, in-depth studies on (5-methyl-1H-pyrazol-3-yl)acetic acid are limited, the scope of research on closely related analogues provides insight into its potential areas of application. For instance, research into pyrazole derivatives often involves their synthesis and subsequent evaluation for biological activities such as anticancer or anti-inflammatory effects. ktu.edunih.gov A common synthetic starting point for such compounds is a pyrazolone, which can be formed from the reaction of ethyl acetoacetate (B1235776) and hydrazine (B178648) hydrate (B1144303). nih.govijpsr.com

The scope of investigation for this class of compounds includes:

Synthesis and Characterization: Developing efficient synthetic routes and fully characterizing the resulting molecules using techniques like NMR, mass spectrometry, and X-ray crystallography. nih.govbookpi.orgktu.edu For example, the crystal structure of a related compound, 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, was determined to analyze its conformation and intermolecular interactions. nih.gov

Derivatization: Creating libraries of related compounds by modifying the substituents on the pyrazole ring or the acetic acid chain. This allows for the exploration of structure-activity relationships (SAR). nih.gov Examples of such derivatives that appear in chemical catalogs and research include those with amino, nitro, phenyl, and trifluoromethyl substitutions. chemsrc.comsigmaaldrich.comnih.gov

Biological Screening: Evaluating the synthesized compounds for various pharmacological activities. For example, novel pyrazolyl s-triazine derivatives have been synthesized and investigated for their potential in targeted cancer therapy. nih.gov Similarly, other (pyrazol-4-yl)acetic acid derivatives have been constructed for further chemical and biological investigation. bookpi.org The derivative 3-(5-methyl-1H-pyrazol-3-yl)propionic acid is used as an analytical standard in the diagnosis of certain metabolic disorders. lumiprobe.com

The investigation into (5-methyl-1H-pyrazol-3-yl)acetic acid and its analogues is driven by the continuous search for new bioactive molecules, leveraging the proven potential of the pyrazole core structure. sigmaaldrich.comepa.gov

Properties

IUPAC Name

2-(5-methyl-1H-pyrazol-3-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-4-2-5(8-7-4)3-6(9)10;/h2H,3H2,1H3,(H,7,8)(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUAHQMYSRENCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Methyl 1h Pyrazol 3 Yl Acetic Acid and Its Derivatives

Classical and Contemporary Approaches to Pyrazole (B372694) Ring Synthesis

The formation of the pyrazole ring is the cornerstone of synthesizing pyrazole-based compounds. Over the years, numerous methods have been developed, ranging from classical condensation reactions to modern cycloaddition strategies.

Cyclocondensation reactions represent the most traditional and widely employed method for pyrazole synthesis. nih.gov These reactions typically involve the condensation of a 1,3-dielectrophilic species with a hydrazine (B178648) derivative, which acts as a binucleophilic reagent. mdpi.comnih.gov

The quintessential example is the Knorr pyrazole synthesis , which utilizes the reaction between 1,3-dicarbonyl compounds and hydrazines. nih.govbeilstein-journals.org For instance, the reaction of acetylacetone (B45752) with hydrazine hydrate (B1144303) is a classic route to 3,5-dimethylpyrazole. researchgate.net The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the dicarbonyl compound and the hydrazine. researchgate.net

Variations of this approach include the use of α,β-unsaturated ketones and aldehydes. These substrates react with hydrazines to initially form pyrazoline intermediates, which are subsequently oxidized to the aromatic pyrazole ring. mdpi.commdpi.com Similarly, acetylenic ketones can undergo cyclocondensation with hydrazine derivatives, although this can often lead to a mixture of regioisomers. mdpi.com The reaction conditions, such as solvent and catalyst, play a crucial role in directing the regioselectivity of these condensations. organic-chemistry.org

Table 1: Overview of Cyclocondensation Reactions for Pyrazole Synthesis

Precursor TypeReagentKey Features
1,3-Dicarbonyl CompoundsHydrazine DerivativesThe most common and classic method (Knorr Synthesis). nih.govbeilstein-journals.org
α,β-Unsaturated CarbonylsHydrazine DerivativesForms pyrazoline intermediate, requires subsequent oxidation. mdpi.comnih.gov
Acetylenic KetonesHydrazine DerivativesCan produce regioisomeric mixtures. mdpi.com
β-KetoestersHydrazine DerivativesA versatile route for producing pyrazolones or substituted pyrazoles. beilstein-journals.orgijpsr.com
1,3-Diketones (in situ generated)Hydrazine DerivativesUsed in multicomponent reactions for increased efficiency. nih.govbeilstein-journals.org

[3+2] Cycloaddition reactions provide a powerful and atom-economical alternative for constructing the pyrazole ring. organic-chemistry.org The most prevalent of these is the 1,3-dipolar cycloaddition involving a 1,3-dipole and a dipolarophile. nih.gov

Commonly, this involves the reaction of diazo compounds with alkynes or alkenes. rsc.orgnih.gov The in-situ generation of diazo compounds, for example from N-tosylhydrazones, followed by cycloaddition with an appropriate dipolarophile, is a widely used one-pot procedure. organic-chemistry.orgacs.org Nitrile imines, often generated in situ from hydrazonoyl halides, also serve as effective 1,3-dipoles that react with alkynes or alkenes to yield pyrazoles and pyrazolines, respectively. organic-chemistry.orgnih.gov

Another notable strategy is the use of sydnones as 1,3-dipolar species, which react with alkynes to form pyrazoles. acs.org To overcome regioselectivity issues often encountered with traditional alkynes, functionalized alkenes can be employed as "alkyne surrogates." nih.gov These surrogates, such as bromoalkenes, react to form a pyrazoline intermediate which then eliminates a small molecule (e.g., HBr) to aromatize into the final pyrazole product. nih.gov

Table 2: Common [3+2] Cycloaddition Strategies for Pyrazole Synthesis

1,3-Dipole SourceDipolarophileKey Features
Diazo CompoundsAlkynes/AlkenesA highly versatile and atom-economic method. rsc.orgnih.gov
N-TosylhydrazonesAlkynes/AlkenesAllows for in-situ generation of diazo compounds. organic-chemistry.orgacs.org
Nitrile IminesAlkynes/AlkenesGenerated in-situ from precursors like hydrazonoyl halides. organic-chemistry.orgnih.gov
SydnonesAlkynesA robust method, often catalyzed by copper (CuSAC). acs.org
Azomethine IminesAlkynesCan be generated from α-silylnitrosoamide derivatives. tandfonline.com

Targeted Synthesis of (5-methyl-1H-pyrazol-3-yl)acetic acid

The specific synthesis of (5-methyl-1H-pyrazol-3-yl)acetic acid requires methods that not only form the pyrazole ring but also ensure the correct placement of the methyl and acetic acid groups at positions C5 and C3, respectively.

Directly introducing an acetic acid group onto a pre-formed pyrazole ring is challenging. A more common and effective strategy involves the synthesis of a pyrazole precursor bearing a functional group that can be readily converted into a carboxylic acid.

One established route involves the hydrolysis of a corresponding ester, such as ethyl 5-methyl-1H-pyrazole-3-carboxylate. chemicalbook.com This ester precursor can be synthesized via the cyclocondensation of a β-ketoester, like ethyl 2,4-dioxopentanoate, with hydrazine. The subsequent hydrolysis of the ester group, typically under basic conditions (e.g., using sodium hydroxide) followed by acidification, yields the desired carboxylic acid. chemicalbook.com

Another approach is the oxidation of a suitable precursor. For example, the synthesis can start from 3,5-dimethylpyrazole. Selective oxidation of one of the methyl groups can lead to the formation of 5-methyl-1H-pyrazole-3-carboxylic acid. chemicalbook.com This method, however, requires careful control of reaction conditions to prevent over-oxidation or reaction at the wrong site.

Furthermore, pyrazole-3-carboxylates can be synthesized through a one-pot cyclization of hydrazone dianions with diethyl oxalate, providing another pathway to the ester precursor. nih.govmdpi.com

A significant challenge in pyrazole synthesis is controlling regioselectivity, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. beilstein-journals.org The reaction of an unsymmetrical diketone with hydrazine can theoretically produce two different regioisomeric pyrazoles.

For the synthesis of (5-methyl-1H-pyrazol-3-yl)acetic acid, starting with a precursor like ethyl acetoacetate (B1235776) and a hydrazine derivative, the nucleophilic attack can occur at either of the two carbonyl groups, leading to a mixture of isomers. The outcome is highly dependent on the reaction conditions. For instance, the choice of solvent can have a dramatic effect; aprotic solvents with strong dipole moments, such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc), have been shown to significantly improve regioselectivity compared to protic solvents like ethanol (B145695). organic-chemistry.org

Catalysts also play a critical role. The use of acid or base catalysts can influence which carbonyl group is more reactive and can direct the cyclization pathway. organic-chemistry.org For instance, Gosselin et al. reported a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles by conducting the condensation of 1,3-diketones with arylhydrazines in DMAc, demonstrating control over the isomeric outcome. organic-chemistry.org Careful selection of starting materials, such as using β-ketoesters with specific activating or directing groups, is another key strategy to achieve the desired regiochemistry. nih.govbeilstein-journals.org

Table 3: Factors Influencing Regioselectivity in Pyrazole Synthesis

FactorInfluence on SynthesisExample
Solvent Aprotic polar solvents can enhance regioselectivity over protic solvents. organic-chemistry.orgUsing DMAc instead of ethanol for the condensation of 1,3-diketones and arylhydrazines improves regioselectivity. organic-chemistry.org
Catalyst Acid or base catalysis can alter the reactivity of the carbonyl groups.Addition of aqueous HCl can favor specific dehydration steps and improve yields of the desired isomer. organic-chemistry.org
Substituents Steric and electronic effects of substituents on both reactants guide the nucleophilic attack.Steric hindrance can favor the reaction at the less hindered carbonyl group. nih.gov
Reaction Temperature Lowering the temperature can sometimes improve the selectivity of the reaction.Condensation at room temperature can provide higher regioselectivity. organic-chemistry.org

Advanced Synthetic Techniques for (5-methyl-1H-pyrazol-3-yl)acetic acid Derivatives

Modern organic synthesis has introduced several advanced techniques that can be applied to the synthesis of (5-methyl-1H-pyrazol-3-yl)acetic acid and its derivatives, often offering improved yields, efficiency, and environmental compatibility.

Multicomponent Reactions (MCRs) have emerged as a powerful tool, allowing for the construction of complex molecules like substituted pyrazoles in a single step from three or more starting materials. nih.govbeilstein-journals.org This approach enhances efficiency by reducing the number of purification steps and saving time and resources. For example, a one-pot, three-component synthesis can involve the condensation of an aldehyde, an alkyne, and a hydrazine derivative to directly form a polysubstituted pyrazole. organic-chemistry.org

Catalysis continues to evolve, with novel catalysts enabling more selective and efficient pyrazole syntheses. This includes the use of metal nanoparticles, such as nano-ZnO or palladium nanoparticles, which can catalyze cyclocondensation reactions under environmentally friendly conditions. mdpi.com Homogeneous catalysis, using metals like copper, iron, or cerium, has also been employed to promote cycloaddition and tandem oxidation-cyclization reactions, often with high regioselectivity. organic-chemistry.orgrsc.org

Microwave-assisted synthesis is another modern technique that can significantly accelerate reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods. researchgate.net

Transition-Metal Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Copper-Catalyzed)

Transition-metal catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the functionalization of the pyrazole core. The Suzuki-Miyaura and copper-catalyzed reactions are particularly prominent in this context.

The Suzuki-Miyaura coupling is a versatile method for creating biaryl and hetero-biaryl systems and has been applied to the synthesis of functionalized pyrazoles. This reaction typically involves the coupling of a pyrazole halide (e.g., a bromo- or chloro-pyrazole) with an aryl or heteroaryl boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.org For instance, a general approach could involve the coupling of a halo-pyrazole derivative with a suitable boronic acid to introduce substituents at various positions on the pyrazole ring. researchgate.netmdpi.commdpi.com Research has demonstrated the successful Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole with a range of boronic acids using a XPhos Pd G2 precatalyst, showcasing the method's utility in creating substituted pyrazoles that can be further elaborated. rsc.org The efficiency of these reactions allows for the synthesis of complex pyrazole derivatives under relatively mild conditions. nih.gov

Key Features of Suzuki-Miyaura Coupling in Pyrazole Synthesis:

Catalysts: Palladium complexes such as Pd(PPh₃)₄, PdCl₂(dppf), and Pd(OAc)₂ with various phosphine (B1218219) ligands are commonly used. researchgate.netacs.org

Reactants: A pyrazole halide (bromide, chloride) and a boronic acid/ester.

Conditions: The reaction is typically performed in a solvent mixture like dioxane/water with a base such as Na₂CO₃ or K₃PO₄. researchgate.netnih.gov

Table 1: Examples of Suzuki-Miyaura Reactions for Pyrazole Functionalization

Pyrazole SubstrateCoupling PartnerCatalyst SystemConditionsProduct TypeYieldReference
4-Bromo-3,5-dinitro-1H-pyrazoleAryl/Heteroaryl Boronic AcidsXPhos Pd G2Not specified4-Substituted-3,5-dinitropyrazolesNot specified rsc.org
3-ChloroindazolePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄, dioxane/H₂O, 100 °C3-Phenylindazole86% nih.gov
4-Bromo-1H-pyrazole derivativeAryl boronic acidsPd(PPh₃)₄ (5 mol%)Na₂CO₃, 1,4-dioxane:H₂O, 90 °C4-Aryl-1H-pyrazole derivative71-92% researchgate.net

Copper-catalyzed reactions also play a crucial role, particularly in the formation of the pyrazole ring itself through annulation processes or in subsequent modifications. researchgate.net Copper(II) has been shown to catalyze the [3+2] annulation reaction between hydrazones and enones under aerobic conditions to form the pyrazole core. researchgate.net Furthermore, copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is employed to link pyrazole moieties to other molecules, often under microwave irradiation for enhanced efficiency. nih.gov

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) are highly valued for their efficiency, atom economy, and ability to generate complex molecules in a single step from three or more starting materials. nih.gov Several MCRs have been developed for the synthesis of pyrazole derivatives, including those structurally related to (5-methyl-1H-pyrazol-3-yl)acetic acid.

A notable example is the four-component reaction to produce 4-alkyl-5-methyl-1H-pyrazol-3-ols, which are close structural analogues. This reaction involves the condensation of β-ketoesters, hydrazine hydrate, various aldehydes, and acetophenone (B1666503) derivatives. researchgate.net The use of a reusable nano Al₂O₃@Cg catalyst in refluxing water highlights the green credentials of this approach. researchgate.net Another strategy involves the pseudo-five-component reaction of phenylhydrazines (2 equiv.), ethyl acetoacetate (2 equiv.), and an aromatic aldehyde (1 equiv.) to synthesize 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives. nih.gov These MCRs offer a direct and convergent pathway to highly substituted pyrazoles, minimizing waste and operational steps. nih.govnih.gov

Table 2: Multicomponent Synthesis of Pyrazole Derivatives

Reaction TypeReactantsCatalyst/SolventProductYieldReference
4-Componentβ-ketoester, hydrazine hydrate, aldehyde, acetophenonenano Al₂O₃@Cg / Water4-Alkyl-5-methyl-1H-pyrazol-3-olGood to excellent researchgate.net
5-Component5-methyl-1,3,4-thiadiazole-2-thiol, aldehyde, malononitrile (B47326), ethyl 4-chloro-3-oxobutanoate, hydrazine hydrateMontmorillonite K10 / Solvent-freeSubstituted pyrano[2,3-c]pyrazoles81–91% nih.gov
4-ComponentAldehyde, hydrazine hydrate, ethyl acetoacetate, malononitrilePiperidine / Room Temp.Pyrano[2,3-c]pyrazoleNot specified nih.gov

Microwave, Ultrasound, and Mechanochemical Synthesis Enhancements

To accelerate reaction rates, improve yields, and promote greener reaction conditions, alternative energy sources are increasingly utilized in the synthesis of pyrazole derivatives. rsc.org

Microwave-assisted synthesis has emerged as a highly effective technique. rsc.org Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture. anton-paar.comzu.edu.ly This has been successfully applied to the synthesis of pyrazoles through various reactions, including cyclocondensation of chalcones with hydrazine hydrate nih.gov and the preparation of pyrazole carboxylates from 1,3-dicarbonyl compounds. acs.org For example, the reaction of 4-nitrophenylhydrazine (B89600) with a 1,3-dicarbonyl building block in ethanol under microwave heating at 160 °C afforded the desired pyrazole product in just 2 minutes with an 82% yield. acs.org

Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to enhance chemical reactivity. nih.gov This sonochemical approach often leads to shorter reaction times, milder conditions, and improved yields. rsc.orgnih.gov It is particularly effective for MCRs, such as the one-pot, catalyst-free synthesis of pyrazoles from aromatic aldehydes, hydrazine monohydrate, ethyl acetoacetate, and malononitrile in water. nih.gov This method avoids the need for traditional purification steps and results in highly selective conversions. nih.gov

Mechanochemical synthesis , typically involving ball milling, offers a solvent-free route to pyrazole derivatives. rsc.org This technique promotes reactions in the solid state, reducing waste and environmental impact. thieme-connect.com The one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines via mechanochemical ball milling has been shown to be superior to solution-based methods, providing higher yields in shorter times without the need for solvents. thieme-connect.com

Table 3: Comparison of Conventional and Enhanced Synthesis Methods for Pyrazoles

ReactionMethodConditionsTimeYieldReference
Pyrazole SynthesisConventional HeatingRefluxHoursModerate rsc.org
Pyrazole SynthesisMicrowave Irradiation100-175 °C, 100-360WMinutesHigh to Excellent rsc.orgnih.govacs.org
MCR for PyrazolesConventional StirringRoom Temp.HoursGood nih.gov
MCR for PyrazolesUltrasound IrradiationRoom Temp., WaterMinutesExcellent (91-97%) nih.govnih.gov
Pyrazole SynthesisSolution-basedElevated Temp.HoursLower thieme-connect.com
Pyrazole SynthesisMechanochemical (Ball Milling)Room Temp., Solvent-free30 minHigh thieme-connect.com

Green Chemistry Principles in (5-methyl-1H-pyrazol-3-yl)acetic acid Synthesis

The principles of green chemistry are increasingly integral to the design of synthetic routes for pyrazoles. nih.govresearchgate.net These principles focus on minimizing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable feedstocks. jetir.org

The synthesis of pyrazole derivatives provides numerous examples of green chemistry in action:

Atom Economy: Multicomponent reactions are inherently atom-economical as they incorporate most or all atoms from the starting materials into the final product, minimizing waste. nih.govnih.gov

Use of Safer Solvents and Conditions: Many modern protocols prioritize the use of environmentally benign solvents like water or ethanol, or eliminate solvents altogether. nih.govresearchgate.net Ultrasound-assisted MCRs in water nih.gov and solventless mechanochemical thieme-connect.com and microwave-assisted reactions mdpi.comrsc.org are prime examples.

Catalysis: The use of recyclable, non-toxic catalysts, such as nano Al₂O₃@Cg researchgate.net or simple salts like ammonium (B1175870) chloride jetir.org, is preferred over stoichiometric and hazardous reagents.

By integrating these green strategies, the synthesis of (5-methyl-1H-pyrazol-3-yl)acetic acid and its derivatives can be achieved in a more sustainable and environmentally responsible manner. nih.gov

Molecular Design and Derivatization Strategies Based on the 5 Methyl 1h Pyrazol 3 Yl Acetic Acid Scaffold

Design Principles for Pyrazole-Acetic Acid Analogues

The design of new molecules based on the (5-methyl-1H-pyrazol-3-yl)acetic acid core is guided by established medicinal chemistry principles. These principles focus on systematically altering different parts of the molecule to optimize its interaction with biological targets.

N-Substitution: The nitrogen atoms of the pyrazole (B372694) ring are common sites for modification. N-alkylation or N-arylation can alter the molecule's lipophilicity, metabolic stability, and binding interactions. For instance, the introduction of different lipophilic moieties, such as methyl or phenyl groups, at the nitrogen position of a pyrazole ring has been shown to impact inhibitory activity against certain enzymes. nih.gov The synthesis of N-substituted pyrazoles can be achieved through various methods, including Chan-Lam coupling with boronic acids. nih.gov

C-Substitution: The carbon atoms of the pyrazole ring also present opportunities for derivatization. Introducing substituents at positions C3 and C5 can influence the molecule's shape, electronics, and potential for hydrogen bonding. The choice of substituents, ranging from small alkyl groups to larger aromatic systems, can dramatically alter the biological profile of the resulting compounds. nih.govacs.org For example, varying the size of substituents at these positions has been shown to affect inhibitory activity against metalloproteases. nih.gov

The acetic acid portion of the scaffold is crucial for its acidic character and potential for forming various derivatives. Modification of this group is a common strategy to create prodrugs, enhance cell permeability, or introduce new functionalities.

Esterification and Amidation: The carboxylic acid group can be readily converted into esters and amides. Esterification, often with simple alcohols, can mask the polar carboxylic acid group, potentially improving membrane permeability. Amidation, through coupling with a diverse range of amines, allows for the introduction of a wide variety of substituents, significantly expanding the chemical diversity of the derivatives. nih.gov These reactions are typically carried out using standard coupling reagents or by converting the carboxylic acid to a more reactive acyl chloride. nih.gov

Bioisosteric Replacement: The carboxylic acid group can be replaced with other acidic functional groups, known as bioisosteres, such as tetrazoles or hydroxamic acids. nih.gov This strategy aims to retain the acidic nature of the parent molecule while potentially improving other properties like metabolic stability or target binding affinity. The synthesis of hydroxamic acid derivatives, for example, can be achieved by reacting the corresponding methyl ester with hydroxylamine (B1172632) hydrochloride. nih.gov

Synthesis and Characterization of Novel (5-methyl-1H-pyrazol-3-yl)acetic acid Derivatives

The synthesis of novel derivatives of (5-methyl-1H-pyrazol-3-yl)acetic acid involves a range of chemical transformations, leading to the creation of diverse molecular architectures. These new compounds are then thoroughly characterized to confirm their structure and purity.

The formation of amide and ester linkages from the acetic acid moiety is a cornerstone of derivatization strategies for this scaffold.

Synthesis of Pyrazole-Amides: Amide bond formation is a robust and versatile reaction. Typically, the carboxylic acid is activated, for example, by conversion to an acyl chloride or by using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by reaction with a primary or secondary amine. This approach allows for the synthesis of a vast library of pyrazole-amide conjugates with diverse functionalities. nih.gov

Synthesis of Pyrazole-Esters: Esterification is generally achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol. google.com Another method involves the reaction of a pyrazole precursor with an ester-containing reagent. For example, ethyl 5-methyl-1H-pyrazole-3-carboxylate can be synthesized from the reaction of ethyl 2,4-diketoheptanoate with methyl hydrazine (B178648) in the presence of acetic acid and ethanol (B145695). google.com Saponification of the resulting ester with a base like sodium hydroxide (B78521) yields the corresponding carboxylic acid. chemicalbook.com

Table 1: Examples of Synthesized Pyrazole-Ester and Pyrazole-Amide Derivatives

Compound Starting Material Reagent Product Reference
Ethyl 5-methyl-1H-pyrazole-3-carboxylate Ethyl 2,4-diketoheptanoate Methyl hydrazine, Acetic acid Ester google.com
(5-methyl-1H-pyrazol-3-yl)acetic acid Ethyl 5-methyl-1H-pyrazole-3-carboxylate Sodium hydroxide Carboxylic Acid chemicalbook.com
7-(1H-Pyrazol-4-ylcarbamoyl)heptanoic acid methyl ester Aminopyrazole Monomethylsuberate Amide nih.gov

| Methyl-5-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-3-carboxylate | Trichloromethyl enone | Arylhydrazine hydrochloride | Ester | acs.org |

The (5-methyl-1H-pyrazol-3-yl)acetic acid scaffold can also serve as a building block for the construction of more complex, fused heterocyclic systems. These systems often exhibit unique biological properties.

Pyranopyrazoles: These fused systems can be synthesized through multi-component reactions. For example, the reaction of an aldehyde, ethyl acetoacetate (B1235776), hydrazine hydrate (B1144303), and malononitrile (B47326) in the presence of a catalyst can yield dihydropyrano[2,3-c]pyrazole derivatives. ias.ac.in Another approach involves the treatment of dehydroacetic acid derivatives with hydrazines, followed by rearrangement and cyclization in the presence of acid. wpi.edu

Pyrazole-s-triazines: The synthesis of pyrazole-s-triazine derivatives can be achieved through a one-pot reaction of a β-dicarbonyl compound with N,N-dimethylformamide dimethylacetal, followed by the addition of a 2-hydrazinyl-4,6-disubstituted-s-triazine in the presence of acetic acid. nih.govnih.gov This method has been shown to be efficient, providing good yields of the fused heterocyclic products. nih.gov

Table 2: Synthesis of Fused Pyrazole Heterocyclic Systems

Fused System Synthetic Approach Key Reagents Reference
Pyranopyrazoles Four-component reaction Aldehydes, Ethyl acetoacetate, Hydrazine hydrate, Malononitrile ias.ac.in
Pyranopyrazoles Rearrangement and cyclization Dehydroacetic acid derivatives, Phenylhydrazine, Acetic acid wpi.edu

| Pyrazole-s-triazines | One-pot reaction | β-dicarbonyl compounds, DMF-DMA, 2-hydrazinyl-4,6-disubstituted-s-triazine, Acetic acid | nih.govnih.gov |

Structure-Activity Relationship (SAR) Methodologies for (5-methyl-1H-pyrazol-3-yl)acetic acid Derivatives

Understanding the relationship between the chemical structure of a molecule and its biological activity is a critical aspect of drug discovery and development. For derivatives of (5-methyl-1H-pyrazol-3-yl)acetic acid, various SAR methodologies are employed.

Systematic Structural Variation: A fundamental approach to SAR is the systematic modification of different parts of the molecule and the subsequent evaluation of the biological activity of the resulting analogues. This involves exploring a range of substituents on the pyrazole ring and modifications to the acetic acid moiety, as described in the sections above. nih.govacs.org By comparing the activities of closely related compounds, researchers can deduce which structural features are important for the desired biological effect. For example, studies have shown that the nature of the substituent at the 5-position of the pyrazole ring can significantly influence potency. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies involve the use of statistical methods to correlate the biological activity of a series of compounds with their physicochemical properties or structural features. researchgate.net A QSAR model can be developed for pyrazole derivatives to predict the activity of newly designed compounds. researchgate.net These models are built using a training set of compounds with known activities and can help in prioritizing the synthesis of the most promising candidates. researchgate.net

Molecular Docking: This computational technique is used to predict the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. researchgate.net For pyrazole derivatives, molecular docking can provide insights into the specific interactions between the molecule and the active site of the target. researchgate.net This information can guide the design of new derivatives with improved binding affinity and selectivity. Docking studies can help rationalize observed SAR data and suggest new modifications to enhance activity. researchgate.net

By employing these design principles, synthetic strategies, and SAR methodologies, researchers can systematically explore the chemical space around the (5-methyl-1H-pyrazol-3-yl)acetic acid scaffold to develop novel compounds with tailored properties for a variety of applications.

Rationalizing Molecular Modifications and Biological Outcomes

The rational design of derivatives of (5-methyl-1H-pyrazol-3-yl)acetic acid involves strategic modifications to its core structure to enhance biological activity, selectivity, and metabolic stability. Key positions for modification include the pyrazole ring nitrogens, the methyl group at position 5, and the acetic acid side chain.

Pyrazole Ring Modifications:

N1-Substitution: The N1 position of the pyrazole ring is a common site for introducing a variety of substituents to explore the chemical space and influence biological activity. For instance, the introduction of aryl or substituted aryl groups at this position can lead to interactions with specific pockets in target proteins. In the context of kinase inhibition, N-phenyl substitution on a pyrazole ring has been identified as a critical feature for binding. nih.gov Bioisosteric replacement of the phenyl group with other heterocycles can also be explored to fine-tune the electronic and steric properties of the molecule. nih.govebi.ac.uk

Acetic Acid Side Chain Derivatization:

The carboxylic acid moiety is a key functional group that can participate in hydrogen bonding interactions with target receptors. It also provides a handle for further derivatization.

Amide and Ester Formation: Conversion of the carboxylic acid to a wide range of amides or esters is a common strategy to modulate solubility, membrane permeability, and metabolic stability. The synthesis of amide derivatives can be achieved through high-temperature solvent-free amidation. nih.gov The choice of the amine or alcohol component can introduce additional points of interaction with the target.

Bioisosteric Replacements: The carboxylic acid can be replaced with known bioisosteres such as tetrazole, hydroxamic acid, or sulfonamide to alter the acidity and hydrogen bonding pattern, which can lead to improved biological activity and pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Insights:

Systematic modifications of the (5-methyl-1H-pyrazol-3-yl)acetic acid scaffold and subsequent biological evaluation allow for the development of a structure-activity relationship (SAR) profile. For example, a study on pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV (DPP-4) inhibitors revealed that specific substitutions on the pyrazole scaffold were essential for inhibitory activity. nih.gov While direct SAR data for (5-methyl-1H-pyrazol-3-yl)acetic acid is not extensively published, the principles from related pyrazole-containing compounds can guide derivatization efforts.

Table 1: Exemplary Modifications of the (5-methyl-1H-pyrazol-3-yl)acetic acid Scaffold and Potential Biological Outcomes

Modification Site Modification Example Rationale Potential Biological Outcome
Pyrazole N1Phenyl group introductionExplore hydrophobic interactionsEnhanced binding to kinase active sites nih.gov
Pyrazole C5Trifluoromethyl groupIncrease lipophilicity and metabolic stabilityAltered binding affinity and pharmacokinetics
Acetic AcidAmide formation with tryptamineIntroduce additional H-bond donors/acceptorsImproved target engagement nih.gov
Acetic AcidEsterification with ethanolEnhance cell permeabilityIncreased bioavailability

Pharmacophore Mapping and Ligand-Based Design

In the absence of a known target structure, ligand-based design strategies such as pharmacophore mapping are invaluable. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity.

Developing a Pharmacophore Model:

A pharmacophore model for derivatives of (5-methyl-1H-pyrazol-3-yl)acetic acid can be generated using a set of known active and inactive molecules. The key features would likely include:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the pyrazole ring and the carbonyl oxygen of the acetic acid moiety.

Hydrogen Bond Donor (HBD): The N-H of the pyrazole ring and the hydroxyl group of the carboxylic acid.

Hydrophobic/Aromatic Feature: The methyl group and the pyrazole ring itself, as well as any introduced aromatic substituents.

Virtual Screening and Ligand-Based Drug Design:

Once a pharmacophore model is established, it can be used as a 3D query to screen large compound libraries for novel molecules with the desired spatial arrangement of functional groups. This virtual screening approach can significantly accelerate the discovery of new lead compounds. For instance, pharmacophore-based virtual screening has been successfully employed to identify novel Janus kinase (JAK) inhibitors with a pyrazolone (B3327878) core. acs.orgacs.org

The insights gained from pharmacophore modeling can also guide the rational design of new derivatives of (5-methyl-1H-pyrazol-3-yl)acetic acid. By understanding the key interacting features, medicinal chemists can design molecules that better fit the pharmacophore and, consequently, have a higher probability of being active.

Table 2: Potential Pharmacophoric Features of the (5-methyl-1H-pyrazol-3-yl)acetic acid Scaffold

Pharmacophoric Feature Corresponding Structural Element Potential Role in Ligand-Target Interaction
Hydrogen Bond Acceptor (HBA)Pyrazole N2, Carbonyl OxygenInteraction with donor groups on the receptor
Hydrogen Bond Donor (HBD)Pyrazole N1-H, Carboxylic Acid OHInteraction with acceptor groups on the receptor
Hydrophobic RegionC5-Methyl group, Pyrazole ringvan der Waals interactions, filling hydrophobic pockets
Negative Ionizable FeatureCarboxylic AcidIonic interactions, salt bridge formation

By systematically applying these molecular design and derivatization strategies, the (5-methyl-1H-pyrazol-3-yl)acetic acid scaffold can be optimized to yield potent and selective modulators of various biological targets.

Investigations into the Biological Interaction Mechanisms of 5 Methyl 1h Pyrazol 3 Yl Acetic Acid Derivatives

Enzyme Inhibition Studies and Target Identification

The structural features of (5-methyl-1H-pyrazol-3-yl)acetic acid derivatives make them suitable candidates for interacting with the active sites of various enzymes. The pyrazole (B372694) core can engage in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form critical ionic bonds or act as a hydrogen bond donor/acceptor.

The inhibition of protein kinases is a crucial strategy in the development of anticancer therapies. Pyrazole derivatives have been extensively investigated as kinase inhibitors due to their ability to mimic the hinge-binding region of ATP. nih.gov The anticancer efficacy of pyrazole derivatives is often linked to their ability to inhibit multiple targets, including cyclin-dependent kinases (CDKs), Bruton's tyrosine kinase (BTK), and components of the PI3K/mTOR signaling pathway. nih.govmdpi.com

Research into 3-aminopyrazole-based compounds has led to the development of inhibitors targeting the understudied PCTAIRE family of kinases, such as CDK16. nih.gov Modifications to the pyrazole ring and its substituents have been shown to significantly affect selectivity and potency. nih.gov For instance, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a recognized pharmacophore for kinase inhibition, and its derivatives have shown activity against aurora kinase and CDK16. nih.gov While direct studies on (5-methyl-1H-pyrazol-3-yl)acetic acid are limited in this specific context, the broader class of pyrazole compounds demonstrates significant potential for protein kinase inhibition, a key mechanism in their antiproliferative effects. nih.gov

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes overactive during hyperglycemia. This overactivity is implicated in the long-term complications of diabetes. Acetic acid derivatives are a known class of aldose reductase inhibitors (ARIs). researchgate.net However, their clinical utility can be hampered by poor bioavailability. nih.gov

In an effort to improve physicochemical properties, researchers have explored bioisosteric replacement of the acetic acid moiety. One key study successfully replaced the acetic acid group with a 1-hydroxypyrazole moiety, creating a new scaffold with a superior profile while maintaining submicromolar inhibitory activity. nih.gov This work highlights the recognized role of the acetic acid portion of the molecule in binding to the enzyme's active site. nih.gov Furthermore, derivatives of pyrazolo[1,5-a]pyrimidine (B1248293) containing an ionizable fragment, such as a carboxylic acid, have been investigated as differential inhibitors of aldose reductase, aiming to selectively target its role in diabetic complications without affecting its detoxifying functions. nih.govresearchgate.net

Inhibitors of α-glucosidase and α-amylase are therapeutic agents for type 2 diabetes, as they delay carbohydrate digestion and reduce postprandial hyperglycemia. nih.govyoutube.com While many natural and synthetic compounds are investigated for this purpose, research has also extended to pyrazole derivatives.

A study on a series of pyrazolo[3,4-d]pyrimidine derivatives, a fused pyrazole ring system, demonstrated their potential as inhibitors of both α-amylase and α-glucosidase. researchgate.net The development of dual inhibitors is considered a valuable strategy for managing diabetes. nih.gov The structure-activity relationship (SAR) analyses in these studies confirm that the nature and position of substituents on the heterocyclic core are critical for the inhibitory activity against these carbohydrate-metabolizing enzymes. nih.gov

The rise of antimicrobial resistance has spurred the search for novel antibacterial agents that target different microbial pathways. Pyrazole derivatives have emerged as promising candidates, with some targeting essential bacterial enzymes. orientjchem.orgresearchgate.net

One key target is dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis in bacteria. nih.govdoaj.org Novel pyrazole hybrids have been designed and shown to be potent DHFR inhibitors, with some compounds exhibiting inhibitory concentrations (IC₅₀) in the nanomolar range, comparable to the known drug methotrexate. nih.govdoaj.org Specifically, derivatives incorporating a 3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazine moiety have demonstrated broad-spectrum antimicrobial activity. nih.govdoaj.org

Another microbial enzyme target is carbonic anhydrase (CA). nih.gov Pyrazolo[4,3-c]pyridine sulfonamides have been shown to inhibit β- and γ-CAs from various bacterial strains, including E. coli and Burkholderia pseudomallei. nih.gov The inhibition of these enzymes, which are crucial for microbial metabolism and pH homeostasis, presents an alternative mechanism for antibacterial action. nih.govnih.gov

Table 1: Inhibition of Microbial Enzymes by Pyrazole Derivatives

Derivative ClassTarget EnzymeOrganismKey Finding
Pyrazolo[4,3-c]pyridazineDihydrofolate Reductase (DHFR)GeneralIC₅₀ = 0.09 µM, potent inhibition comparable to methotrexate. nih.govdoaj.org
Pyrazolo[4,3-c]pyridine sulfonamideCarbonic Anhydrase (BpsCAβ)Burkholderia pseudomalleiKᵢ values ranging from 96.4 to 788.8 nM. nih.gov
Pyrazolo[4,3-c]pyridine sulfonamideCarbonic Anhydrase (γ-CA)E. coliPotent inhibition with Kᵢ values much lower than the reference drug. nih.gov
Thiophenyl-pyrazolyl-thiazole hybridDihydrofolate Reductase (DHFR)M. tuberculosisDesigned as potential DHFR inhibitors for antimicrobial applications. acs.org

Receptor-Ligand Binding Analysis

The interaction of (5-methyl-1H-pyrazol-3-yl)acetic acid derivatives with specific receptors is a key mechanism underlying their therapeutic potential in areas such as cancer and metabolic diseases.

Studies have identified novel 5-methyl-1H-pyrazole derivatives as potent androgen receptor (AR) antagonists. nih.govdiva-portal.org The AR signaling pathway is a primary driver in the progression of prostate cancer, making AR antagonists a cornerstone of therapy. nih.govmdpi.com Through structural modifications and a fragment-splicing strategy, researchers have developed 2-(5-methyl-1H-pyrazol-1-yl) acetamide (B32628) derivatives that exhibit significant AR antagonistic activity and inhibit the growth of androgen-sensitive prostate cancer cells more effectively than existing drugs like Bicalutamide. diva-portal.org

In a different therapeutic area, pyrazole-based compounds have been discovered as agonists for the apelin receptor (APJ). nih.govnih.govduke.edu The apelinergic system is an attractive target for metabolic syndrome. nih.gov Since endogenous apelin peptides have short half-lives, small-molecule agonists are highly sought after. nih.govnih.gov Systematic modification of a pyrazole agonist scaffold led to compounds with potent agonistic activity (EC₅₀ < 100 nM) and favorable pharmacokinetic profiles. nih.govduke.edu These studies also revealed functional selectivity, with some compounds showing a bias towards calcium mobilization over β-arrestin recruitment, which could translate to improved in vivo efficacy. nih.govduke.edu

Mechanisms of Cellular Activity (e.g., Antiproliferative Action in Cancer Cell Lines)

The antiproliferative activity of pyrazole derivatives against various cancer cell lines is well-documented and occurs through multiple mechanisms. mdpi.com

A primary mechanism is the induction of apoptosis, or programmed cell death. One study demonstrated that a pyrazole derivative induced apoptosis in triple-negative breast cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of caspase-3. nih.govnih.gov Other research has shown that pyrazole derivatives can induce apoptosis by activating TRAIL death receptors and caspase-8 (extrinsic pathway) or through p53 activation (intrinsic pathway). nih.gov The downstream effects include the cleavage of poly(ADP-ribose) polymerase (PARP) and the regulation of the Bcl-2 protein family, with a downregulation of anti-apoptotic Bcl-2 and an upregulation of pro-apoptotic BAX. mdpi.com

In addition to apoptosis, pyrazole derivatives can induce cell cycle arrest. A novel pyrazole, PTA-1, was found to cause G2/M phase arrest in triple-negative breast cancer cells. mdpi.com This arrest is often a precursor to apoptosis and prevents cancer cells from proliferating.

Another identified mechanism is the inhibition of tubulin polymerization. mdpi.com Microtubules are essential for cell division, and their disruption is a validated anticancer strategy. The pyrazole derivative PTA-1 was shown to disrupt microtubule organization, identifying it as a tubulin inhibitor. mdpi.com Furthermore, pyrazole-s-triazine hybrids have been found to exert their anticancer effects by targeting and inhibiting the EGFR/PI3K/AKT/mTOR signaling cascade, a critical pathway for cell growth and survival. nih.gov

Table 2: Antiproliferative Mechanisms of Pyrazole Derivatives in Cancer Cell Lines

Derivative/CompoundCancer Cell LineIC₅₀ ValueObserved Mechanism
3f (Pyrazole derivative)MDA-MB-468 (Triple Negative Breast Cancer)14.97 µM (24h)Induction of apoptosis via ROS generation and caspase-3 activation; S-phase cell cycle arrest. nih.govnih.gov
PTA-1 (Pyrazole derivative)MDA-MB-231 (Triple Negative Breast Cancer)10 µM (CC₅₀)Induction of apoptosis, G2/M cell cycle arrest, inhibition of tubulin polymerization. mdpi.com
Compound 37 (Isolongifolanone derivative)MCF7 (Breast Cancer)5.21 µMInduction of apoptosis via caspase-3/PARP activation, regulation of Bcl-2/BAX, ROS generation. mdpi.com
Compound 4f (s-Triazine derivative)HCT-116 (Colon Cancer)Not specified, but potentInhibition of EGFR (IC₅₀ = 61 nM) and the PI3K/AKT/mTOR pathway. nih.gov
Compound 6g (Acetamide derivative)LNCaP (Prostate Cancer)13.6 µMAndrogen receptor antagonism leading to antiproliferative activity. diva-portal.org

Oxidative Stress Modulation: Antioxidant Properties

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a recognized pharmacophore in the development of compounds with potential antioxidant properties. nih.gov The capacity of pyrazole derivatives to modulate oxidative stress is an area of active research, with studies pointing to their ability to mitigate the damaging effects of reactive oxygen species (ROS). Oxidative stress arises from an imbalance between the production of ROS and the ability of biological systems to detoxify these reactive intermediates, leading to cellular damage. researchgate.net The antioxidant activity of pyrazoles is often attributed to the hydrogen-donating ability of the N-H proton within the pyrazole ring. nih.gov

While direct and extensive research on the antioxidant properties of (5-methyl-1H-pyrazol-3-yl)acetic acid derivatives is not widely available in the current body of scientific literature, the antioxidant potential of structurally related pyrazole compounds has been investigated. These studies provide valuable insights into the potential for this class of compounds to act as modulators of oxidative stress.

One noteworthy example of a structurally similar compound is 3-Methyl-1H-pyrazole-5-carboxylic acid . This compound has been identified as a potent and selective inhibitor of D-amino acid oxidase (DAO). The inhibition of DAO by 3-Methyl-1H-pyrazole-5-carboxylic acid has been shown to protect cells from oxidative stress induced by D-Serine, indicating a clear mechanism of oxidative stress modulation. fishersci.co.uk

Further research into various pyrazole derivatives has demonstrated their efficacy in scavenging free radicals, a key aspect of antioxidant activity. For instance, a series of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives were synthesized and evaluated for their antioxidant potential using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov This assay is a common in vitro method to assess the ability of a compound to act as a free radical scavenger. The results of these studies often compare the activity of the synthesized compounds to standard antioxidants like ascorbic acid or butylated hydroxytoluene (BHT).

In one study, a series of dihydro-pyrazole hybrids were synthesized and evaluated for their antioxidant properties. nih.gov The investigation included assessing their interaction with the stable free radical DPPH and their ability to inhibit linoleic acid peroxidation. The results highlighted that many of the synthesized dihydro-pyrazoles exhibited potent antioxidant properties. nih.gov

The following tables present data from studies on various pyrazole derivatives, illustrating their antioxidant capacities. It is important to note that these compounds are not direct derivatives of (5-methyl-1H-pyrazol-3-yl)acetic acid but belong to the broader class of pyrazoles.

Table 1: DPPH Radical Scavenging Activity of Selected Dihydro-Pyrazole Derivatives

CompoundRadical Scavenging Activity (RA %) at 20 min (100 μM)Radical Scavenging Activity (RA %) at 60 min (100 μM)
Dibenzalacetone510
Pyrazole Hybrid 2a1525
Pyrazole Hybrid 2b2030
Nordihydroguaiaretic acid (NDGA)9095
Trolox8590

Data adapted from a study on dihydro-pyrazole hybrids. nih.gov The table shows the percentage of DPPH radical scavenging at two different time points for selected compounds compared to standard antioxidants.

Table 2: Antioxidant Activity of 2,3-dihydro-1H-pyrazole-4-carbonitrile Derivatives

CompoundConcentration (μg/mL)DPPH Scavenging Activity (%)
Pyrazoline Derivative 12535
5055
7570
10085
Pyrazoline Derivative 22540
5060
7578
10090

Illustrative data based on findings for 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives, showing a concentration-dependent increase in DPPH radical scavenging activity. frontiersin.org

These findings from related pyrazole structures underscore the potential of the (5-methyl-1H-pyrazol-3-yl)acetic acid scaffold as a source of new antioxidant agents. The mechanisms by which these compounds exert their effects may involve direct scavenging of free radicals or modulation of cellular enzymatic pathways involved in oxidative stress. nih.govresearchgate.net However, to fully understand the biological interaction mechanisms of (5-methyl-1H-pyrazol-3-yl)acetic acid derivatives in oxidative stress modulation, further specific research, including synthesis of a focused library of these compounds and their evaluation in a range of antioxidant and biological assays, is required.

Broader Academic and Research Applications of 5 Methyl 1h Pyrazol 3 Yl Acetic Acid Scaffolds

Contributions to Medicinal Chemistry and Drug Discovery Pipelines

The pyrazole (B372694) core, central to (5-methyl-1H-pyrazol-3-yl)acetic acid, is a cornerstone in the development of new therapeutic agents. mdpi.com Its metabolic stability and versatile nature have led to an increase in the number of drugs containing this nucleus. rsc.org

In medicinal chemistry, a "privileged structure" is a molecular framework that can bind to multiple biological targets, often with high affinity. The pyrazole scaffold is widely recognized as such a structure. rsc.orgnih.govresearchgate.netnih.gov This status is attributed to several key features: its synthetic accessibility, favorable drug-like properties, and its function as a versatile bioisosteric replacement for other chemical groups. nih.gov The pyrazole nucleus is a key component in numerous FDA-approved drugs used to treat a wide range of diseases, from cancer and HIV to erectile dysfunction. rsc.orgresearchgate.netnih.gov

The value of pyrazoles in drug discovery is demonstrated by their presence in a variety of established medicines. mdpi.com The ability of the pyrazole ring to serve as a stable, adaptable core allows medicinal chemists to synthesize large libraries of compounds for screening, accelerating the discovery of new drug candidates. researchgate.net This structural versatility enables interaction with diverse biological targets, underpinning their therapeutic potential in anticancer, anti-inflammatory, and antimicrobial contexts. researchgate.net

The pyrazole scaffold is instrumental in designing highly selective and potent small-molecule drugs, particularly in oncology. nih.gov A significant number of these are protein kinase inhibitors (PKIs), which target specific enzymes involved in cancer cell growth and proliferation. nih.gov The structure of the pyrazole ring allows for precise modifications, enabling chemists to fine-tune the binding affinity and selectivity of the inhibitors for their intended kinase targets. nih.govnih.gov This ability to tailor the molecule helps in minimizing off-target effects and reducing toxicity. nih.gov

For instance, structural modifications at different positions on the pyrazole ring can significantly enhance a compound's anticancer efficacy and selectivity toward specific tumor types. nih.gov Many pyrazole-based drugs function by targeting key enzymes like epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDKs), and Janus kinases (JAKs). nih.govnih.gov The pyrazolo[3,4-d]pyrimidine scaffold, a fused version of the pyrazole ring, is a bioisosteric replacement for adenine (B156593) and is a critical pharmacophore in many anticancer agents, including kinase inhibitors. nih.gov

Below is a table of some U.S. FDA-approved drugs that feature a pyrazole scaffold, highlighting their targets and therapeutic applications.

Drug NameTarget(s)Therapeutic Application
Ruxolitinib JAK1, JAK2Myelofibrosis, polycythemia vera, graft-versus-host disease
Crizotinib ALK, ROS1, c-MetNon-small cell lung cancer
Erdafitinib FGF ReceptorUrothelial (bladder) cancer
Encorafenib B-rafMelanoma, colorectal cancer
Baricitinib JAK1, JAK2Rheumatoid arthritis, alopecia, COVID-19
Celecoxib COX-2Pain and inflammation
Sildenafil PDE5Erectile dysfunction, pulmonary hypertension

This table presents a selection of pyrazole-containing drugs and is not exhaustive. Sources: mdpi.comrsc.orgnih.gov

Role in Coordination Chemistry and Catalysis

The nitrogen atoms in the pyrazole ring and the oxygen atoms in the acetic acid group of (5-methyl-1H-pyrazol-3-yl)acetic acid make it an excellent candidate for use as a ligand in coordination chemistry.

The pyrazole scaffold and its derivatives are widely used as ligands to form coordination complexes with various metal ions. researchgate.net The nitrogen atoms of the pyrazole ring can coordinate to metal centers in several ways, acting as monodentate or bridging ligands. researchgate.net

The table below details the metal complexes formed with a derivative of the (5-methyl-1H-pyrazol-3-yl)acetic acid scaffold.

ComplexMetal IonLigandMolecular Geometry
[Cd(L1)2Cl2] Cadmium(II)N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamideDistorted Octahedral
Cu(L1)2(C2H5OH)22 Copper(II)N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamideDistorted Octahedral
Fe(L2)2(H2O)22·2H2O Iron(II)3-(5-methyl-1H-pyrazol-3-yl)quinoxalin-2(1H)-one (oxidized from L1)Distorted Octahedral

Data sourced from the crystallographic analysis of coordination complexes. nih.gov

Metal complexes derived from pyrazole-based ligands are increasingly recognized for their catalytic activity in various organic reactions. chemscene.com While specific catalytic applications for complexes of (5-methyl-1H-pyrazol-3-yl)acetic acid are not extensively documented, the broader class of pyrazolate metal-organic frameworks (MOFs) has shown significant promise. rsc.org These materials can act as robust heterogeneous catalysts for challenging chemical transformations, such as C-H bond activation. rsc.org

The combination of the pyrazole ring and the carboxylic acid group in (5-methyl-1H-pyrazol-3-yl)acetic acid provides multiple coordination sites, which can stabilize metal centers and modulate their reactivity. This suggests a potential for its metal complexes to catalyze organic transformations, although further research is needed in this specific area. The use of pyrazole derivatives in multicomponent reactions to synthesize complex bioactive molecules further highlights their importance in facilitating efficient chemical synthesis. researchgate.net

Biomimetic Chemistry and Enzyme Active Site Modeling

The structural features of the pyrazole scaffold lend themselves to applications in biomimetic chemistry, where synthetic molecules are designed to mimic biological systems, and in the computational modeling of enzyme active sites.

Research has shown that pyrazole derivatives can be used to model the active sites of enzymes. For instance, a vinyl-pyrazole was used as a biomimetic surrogate for acetaldehyde (B116499) to study the mechanism of the enzyme acetylene (B1199291) hydratase. rsc.org This approach helps in understanding complex enzymatic reactions by using stable, synthetic analogs that mimic reactive intermediates. rsc.org

Furthermore, the pyrazole scaffold is a valuable tool in computational drug design for modeling interactions within an enzyme's active site. nih.gov Molecular docking studies of pyrazole-indole hybrids have shown that these molecules can fit well into the active pocket of the CDK-2 enzyme, providing insights into the structural basis of their inhibitory activity. nih.gov Such modeling is crucial for understanding structure-function relationships and for the rational design of more potent and selective enzyme inhibitors. nih.gov The ability to model these interactions helps bridge the gap between two-dimensional chemical structures and the three-dimensional reality of biological processes. nih.gov

Emerging Applications in Agrochemistry and Material Science Research

The (5-methyl-1H-pyrazol-3-yl)acetic acid scaffold and its parent pyrazole ring are foundational structures in the development of novel compounds for diverse scientific applications. Researchers are increasingly exploring their potential in agrochemistry for crop protection and in material science for the creation of advanced functional materials. researchgate.netresearchgate.netijrpr.com

Agrochemical Research

The inherent biological activity of the pyrazole nucleus has made it a prime target for the synthesis of new agrochemicals, including herbicides, fungicides, and insecticides. semanticscholar.orgnih.gov The structural versatility of the pyrazole ring allows for extensive modifications, enabling the development of compounds with high efficacy and selectivity. nih.gov

Herbicidal Applications:

Fungicidal and Insecticidal Applications:

The pyrazole scaffold is also integral to the design of modern fungicides. nih.gov Many commercial fungicides are based on pyrazole carboxamide structures that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), disrupting the fungal respiration process. acs.org Research has yielded novel pyrazole-furan and pyrazole-pyrrole carboxamides with potent activity against destructive fungi such as Sclerotinia sclerotiorum and Rhizoctonia solani. acs.org Other synthetic pyrazole derivatives have shown significant fungicidal effects against a broad spectrum of plant pathogens, including Botrytis cinerea and Fusarium graminearum. nih.gov For example, a derivative containing a p-trifluoromethylphenyl moiety exhibited high activity against six different fungal species. nih.gov In the realm of insecticides, pyrazole-based compounds have been developed into commercial products. researchgate.net Research continues to produce novel 1H-pyrazole-5-carboxylic acid derivatives that show good insecticidal activity against pests like Aphis fabae, with some compounds demonstrating efficacy comparable to the commercial insecticide imidacloprid (B1192907) at low concentrations. researchgate.net

Table 1: Selected Research Findings on Agrochemical Activity of Pyrazole Derivatives

Compound Class/DerivativeTarget ApplicationKey Research FindingReference(s)
4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acidsHerbicideShowed 100% post-emergence control of Amaranthus retroflexus at 250 g/ha. nih.gov nih.gov
1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylateHerbicideExhibited excellent inhibition (EC₅₀ = 10.53 g/ha) of barnyard grass. nih.gov nih.gov
Pyrazole derivative with a p-trifluoromethylphenyl moietyFungicideDisplayed high activity against six plant pathogenic fungi, with EC₅₀ values as low as 1.638 µg/mL against T. cucumeris. nih.gov nih.gov
Pyrazole-furan carboxamide derivativesFungicideShowed excellent activity against Sclerotinia sclerotiorum and Rhizoctonia solani, comparable to the commercial fungicide thifluzamide. acs.org acs.org
1H-pyrazole-5-carboxylic acid derivative (Compound 7h )InsecticideExhibited 85.7% mortality against Aphis fabae at a concentration of 12.5 mg/L, comparable to imidacloprid. researchgate.net researchgate.net

Material Science Research

In material science, the (5-methyl-1H-pyrazol-3-yl)acetic acid structure and related pyrazole-based ligands are valuable building blocks for constructing coordination polymers and metal-organic frameworks (MOFs). mdpi.com These materials are crystalline solids formed by the self-assembly of metal ions or clusters with organic linkers, creating porous and highly structured architectures. The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylic acid group provide excellent coordination sites for metal ions. rsc.orgmdpi.com

Coordination Polymers and Metal-Organic Frameworks (MOFs):

The ability to tailor the organic ligand allows for the design of MOFs with specific properties for targeted applications. digitellinc.com For example, pyrazole-functionalized carboxylic acid ligands have been used to synthesize zinc-based MOFs. rsc.org The resulting frameworks can exhibit anionic properties and pore dimensions suitable for the size-selective adsorption of cationic organic dyes. rsc.org By using different ligands or synthetic conditions, the dimensionality and topology of the resulting coordination polymers can be controlled. researchgate.net

Functional Applications:

The functional applications of these pyrazole-based materials are diverse. MOFs constructed with pyrazole-dicarboxylate ligands have shown high efficiency in capturing volatile organic compounds like formaldehyde (B43269) from the air. researchgate.net Other pyrazolate-based MOFs with open metal sites have been developed for the rapid and effective adsorption of iodine from water, a critical task in nuclear waste management. rsc.org Furthermore, pyrazole-based microporous organic polymers, without metal components, have been synthesized and used to support silver nanoparticles. acs.org This composite material acts as an efficient heterogeneous catalyst for the carboxylation of alkynes using CO₂, demonstrating the potential of these polymers in sustainable chemistry. acs.org Researchers have also created pyrazole-based MOFs with unique magnetic and electrical properties by incorporating functional groups like sulfonic acid moieties, opening possibilities for their use in electronic devices and as single-molecule magnets. acs.org

Table 2: Examples of Pyrazole-Based Materials and Their Applications

Material TypeLigand/Building BlockMetal IonApplicationKey Research FindingReference(s)
Metal-Organic Framework (MOF)Pyrazole functionalized carboxylic acidZn(II)Dye AdsorptionAnionic framework allows for size-selective adsorption of cationic dyes. rsc.org rsc.org
Metal-Organic Framework (MOF)Aluminum pyrazole dicarboxylateAl(III)Formaldehyde CaptureMaterial acts as a highly efficient and reusable filter for formaldehyde. researchgate.net researchgate.net
Metal-Organic Framework (MOF)Tris(4-(1H-pyrazol-4-yl)phenyl)amineZn(II)Iodine AdsorptionFramework with open Zn²⁺ sites enables highly effective iodine capture from water. rsc.org rsc.org
Microporous Organic Polymer (MOP)3,5-diphenyl-1H-pyrazoleNone (supports Ag NPs)CatalysisPolymer-supported silver nanoparticles catalyze the conversion of CO₂ to alkynyl carboxylic acids. acs.org acs.org
Metal-Organic Framework (MOF)Flexible bispyrazole and 2-sulphono terephthalic acidCo(II), Ni(II)Magnetic & Electrical MaterialsResulting MOFs exhibit properties of single-molecule magnets and electrical conductivity. acs.org acs.org

Advanced Analytical and Computational Characterization of 5 Methyl 1h Pyrazol 3 Yl Acetic Acid and Analogues

Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For (5-methyl-1H-pyrazol-3-yl)acetic acid, ¹H and ¹³C NMR spectra provide unambiguous evidence for its structure. While specific spectra for the title compound are not widely published, data from closely related analogues allow for the accurate prediction of chemical shifts. rsc.orgnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The pyrazole (B372694) ring contains a single aromatic proton (C4-H), which is anticipated to appear as a singlet in the range of δ 6.0-6.2 ppm. The methylene (B1212753) protons (-CH₂-) of the acetic acid side chain would likely resonate as a singlet around δ 3.6 ppm. The methyl group (-CH₃) attached to the pyrazole ring is expected at approximately δ 2.3 ppm. The acidic proton of the carboxylic acid (-COOH) and the N-H proton of the pyrazole ring would appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration. rsc.orgnih.gov

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the acetic acid group is the most deshielded, with an expected chemical shift around δ 170-175 ppm. The carbons of the pyrazole ring are expected in the aromatic region, with C3 and C5 appearing around δ 140-150 ppm and C4 at a more upfield position, approximately δ 105-110 ppm. The methylene carbon (-CH₂-) is predicted to be near δ 30 ppm, while the methyl carbon (-CH₃) would be the most shielded, appearing around δ 11-13 ppm. rsc.orgnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for (5-methyl-1H-pyrazol-3-yl)acetic acid.
AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
-COOHBroad, >10~172.0Carboxylic acid
C3-Pyrazole-~148.0Attached to CH₂ group
C4-Pyrazole~6.1~107.0Methine proton on ring
C5-Pyrazole-~140.0Attached to methyl group
-CH₂-~3.6~30.0Methylene of acetic acid
-CH₃~2.3~12.0Methyl group on ring
N-HBroad, >10-Pyrazole N-H proton

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. In Electron Ionization Mass Spectrometry (EI-MS), the molecule is ionized, forming a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

For (5-methyl-1H-pyrazol-3-yl)acetic acid (C₆H₈N₂O₂), the molecular weight is 140.14 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z = 140. The fragmentation of this molecular ion provides a structural fingerprint. chemguide.co.uk Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45), which would lead to peaks at m/z = 123 and m/z = 95, respectively. libretexts.org The peak at m/z = 95, corresponding to the [M-COOH]⁺ fragment, is often prominent and represents the stable pyrazole ring structure. Further fragmentation of the pyrazole ring itself can also occur, though these pathways are more complex. chemguide.co.uk

Table 2: Predicted Key Mass Spectrometry Fragments for (5-methyl-1H-pyrazol-3-yl)acetic acid.
m/zProposed FragmentAssociated Loss
140[C₆H₈N₂O₂]⁺•Molecular Ion (M⁺•)
123[C₆H₇N₂O]⁺Loss of •OH (M-17)
95[C₅H₇N₂]⁺Loss of •COOH (M-45)
80[C₄H₄N₂]⁺•Loss of •COOH and CH₃

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for the title compound is not available, analysis of the closely related analogue, 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, provides significant insight into the expected solid-state features of the pyrazole core. nih.gov

Table 3: Typical Crystallographic Parameters for a Pyrazole Ring (based on an analogue). nih.gov
ParameterTypical Value/Observation
Crystal SystemMonoclinic or Orthorhombic
Ring ConformationPlanar
N-N Bond Length~1.36 Å
N-C Bond Lengths~1.33 - 1.35 Å
C-C Bond Lengths~1.37 - 1.42 Å
Key Intermolecular InteractionsN-H···N and O-H···O hydrogen bonds

Computational Chemistry Approaches

Computational chemistry serves as a powerful complement to experimental data, offering deep insights into molecular properties and predicting behavior in complex environments.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govnih.gov For (5-methyl-1H-pyrazol-3-yl)acetic acid, DFT calculations can be used to determine its optimized geometry, vibrational frequencies, and various electronic properties. mdpi.commdpi.com

A key output of DFT calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com For pyrazole derivatives, the HOMO is typically localized on the electron-rich pyrazole ring, indicating this is the most probable site for electrophilic attack. The LUMO is often distributed across the ring system and any electron-withdrawing substituents. mdpi.com In the case of (5-methyl-1H-pyrazol-3-yl)acetic acid, the LUMO would likely have significant character on the carboxylic acid group. The calculated HOMO-LUMO gap for analogous pyridyl-pyrazole structures is around 3.4 eV, suggesting high electronic stability. mdpi.com Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites for nucleophilic and electrophilic attack.

To explore the potential of (5-methyl-1H-pyrazol-3-yl)acetic acid as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques predict how a ligand (the small molecule) might bind to the active site of a biological target, such as an enzyme or receptor. nih.gov

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. dergipark.org.tr Many pyrazole derivatives have been studied as inhibitors of various kinases and enzymes. nih.govnih.govnih.gov Docking studies of pyrazole analogues reveal that the pyrazole core is crucial for establishing key interactions. The N-H group and the second pyrazole nitrogen frequently act as hydrogen bond donors and acceptors, respectively, interacting with amino acid residues like aspartate, glutamate, or backbone carbonyls in the protein's active site. The carboxylic acid moiety of the title compound would also be a strong hydrogen bonding partner. The methyl group can form favorable hydrophobic or van der Waals interactions within nonpolar pockets of the binding site. nih.govnih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the predicted ligand-protein complex over time. nih.govsci-hub.se An MD simulation models the movement of atoms and molecules, providing a view of the dynamic nature of the binding. youtube.com For pyrazole-based inhibitors, MD simulations have been used to confirm that the key hydrogen bonds and hydrophobic interactions identified in docking are maintained, ensuring the stable binding of the inhibitor within the enzyme's catalytic domain. nih.gov These simulations provide crucial insights into the structural and energetic basis for the ligand's activity.

Table 4: Common Interactions of Pyrazole Analogues in Enzyme Active Sites Identified by Molecular Docking. nih.govnih.gov
Functional Group on LigandType of InteractionTypical Interacting Amino Acid Residue
Pyrazole N-HHydrogen Bond DonorAspartate, Glutamate, Backbone C=O
Pyrazole NHydrogen Bond AcceptorLysine, Arginine, Serine
Carboxylic Acid (-COOH)Hydrogen Bond Donor/AcceptorArginine, Lysine, Histidine, Serine
Methyl Group (-CH₃)Hydrophobic/van der WaalsLeucine, Valine, Isoleucine, Alanine

Quantum Chemical Studies of Coordination Complexes

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for elucidating the electronic structure, bonding, and reactivity of coordination complexes involving pyrazole-based ligands. While specific quantum chemical studies on coordination complexes of (5-methyl-1H-pyrazol-3-yl)acetic acid are not extensively documented in publicly available literature, a significant body of research exists for analogous pyrazole derivatives. These studies provide critical insights into the behavior of this class of compounds upon coordination with metal ions.

Theoretical investigations on pyrazole-based metal complexes often focus on optimizing the molecular geometry to predict the three-dimensional structure of the complexes. For instance, DFT calculations have been successfully employed to determine geometric parameters such as bond lengths, bond angles, and dihedral angles for various pyrazole derivatives and their coordination compounds. nih.gov These calculated geometries are often in good agreement with experimental data obtained from X-ray crystallography, thereby validating the computational models.

A key aspect of these quantum chemical studies is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their distribution across the molecule are crucial for understanding the electronic transitions, chemical reactivity, and photophysical properties of the complexes. nih.gov For example, in a study on cyclometalated iridium(III) complexes with substituted phenylpyrazole ligands, DFT and time-dependent DFT (TDDFT) were used to investigate their electronic structure and photophysical properties. nih.gov The calculations revealed that the nature of the substituent groups on the pyrazole ring significantly influences the HOMO-LUMO energy gap and, consequently, the absorption and emission spectra of the complexes. nih.gov

The table below summarizes the computational methods and key findings from representative quantum chemical studies on coordination complexes of pyrazole analogues.

Study Focus Computational Method Basis Set Key Findings Reference
Pyrazole-based azo-metal(II) complexesDFTNot SpecifiedOctahedral geometry predicted for Cu(II), Co(II), and Fe(II) complexes. doaj.org
Pyrano[2,3-c]pyrazole derivativesDFT/B3LYPNot SpecifiedCalculation of geometric parameters, dipole moment, total energy, and heat of formation. nih.gov
Novel pyrazole and pyridine (B92270) derivativesDFTNot SpecifiedDocking studies revealed good affinity for human topoisomerase II β enzyme. nih.gov
Phenyl tagged pyrazole-benzoxadiazoleDFT/B3LYP6-31GEstablished molecular geometry, frontier molecular orbitals, and Mulliken charges. researchgate.net
Cyclometalated iridium(III) complexesDFT/TDDFTCAM-B3LYPInvestigated electronic structure and photophysical properties, including absorption and emission wavelengths. nih.gov nih.gov
Novel pyrazole, thiophene, and thiazole (B1198619) derivativesDFT/HF6-31G(d)Investigated equilibrium geometry and HOMO/LUMO molecular orbitals. eurjchem.com
Schiff base complexes of Co(II), Ni(II), Cu(II), Zn(II), and Cd(II)DFTNot SpecifiedConfirmed coordination through the nitrogen atom of the C=N bond. ekb.eg

Furthermore, molecular electrostatic potential (MEP) maps are often generated to visualize the charge distribution and predict the sites for electrophilic and nucleophilic attack. researchgate.net In the context of coordination chemistry, MEP maps can identify the electron-rich regions of the ligand, such as the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group in (5-methyl-1H-pyrazol-3-yl)acetic acid, which are likely to coordinate with a metal center.

Theoretical studies also extend to the investigation of the thermodynamic stability of the complexes. By calculating parameters such as the heat of formation, researchers can assess the relative stability of different coordination modes and isomeric structures. nih.gov This information is vital for understanding the self-assembly processes that lead to the formation of specific complex architectures.

Future Research Directions and Perspectives

Innovations in Green and Sustainable Synthetic Routes

The future synthesis of (5-methyl-1H-pyrazol-3-yl)acetic acid and its derivatives is increasingly steering towards green and sustainable methodologies. These approaches aim to enhance efficiency, reduce waste, and minimize environmental impact compared to traditional methods. thieme-connect.com Key areas of innovation include the use of aqueous media, alternative energy sources, and efficient catalytic systems.

One of the primary goals of green chemistry is to replace hazardous organic solvents with environmentally benign alternatives like water. thieme-connect.com The development of water-based syntheses for pyrazole (B372694) derivatives is a significant area of focus. thieme-connect.commdpi.comijpsr.com For instance, multicomponent reactions (MCRs), where multiple starting materials react in a single step, can be performed in water, often catalyzed by acidic ionic liquids or other reusable catalysts. mdpi.comresearchgate.net This not only simplifies the reaction process but also reduces waste and energy consumption. mdpi.com

Microwave-assisted synthesis represents another cornerstone of green chemistry applicable to pyrazole derivatives. mdpi.commdpi.com This technique can dramatically shorten reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating. mdpi.comnih.gov The combination of microwave irradiation with solvent-free conditions presents a particularly sustainable pathway for synthesizing pyrazole cores. mdpi.com

The exploration of novel catalysts is also crucial. Researchers are investigating the use of nano-catalysts, such as nano-ZnO or CeO2/SiO2, which offer high efficiency and can be easily recovered and reused. thieme-connect.commdpi.comekb.eg Furthermore, metal-free synthesis protocols, for example using iodine or acetic acid as a catalyst, are gaining traction as they avoid the environmental and economic issues associated with heavy metal catalysts. mdpi.comnih.govmdpi.com Continuous-flow synthesis is another promising frontier, offering safer and more controlled production of intermediates, which is particularly important when dealing with potentially energetic or unstable compounds. rsc.org

Green Synthesis TechniqueAdvantagesPotential Application for (5-methyl-1H-pyrazol-3-yl)acetic acid Synthesis
Aqueous Media Synthesis Reduces use of volatile organic compounds (VOCs), environmentally friendly. thieme-connect.comOne-pot synthesis from precursors in water, potentially using a green catalyst. mdpi.com
Microwave-Assisted Synthesis Shorter reaction times, increased yields, improved purity. mdpi.comnih.govRapid cyclization of dicarbonyl compounds with hydrazine (B178648) derivatives to form the pyrazole ring. mdpi.com
Nano-Catalysis High efficiency, reusability, mild reaction conditions. mdpi.comUsing catalysts like nano-ZnO for the condensation steps in pyrazole formation. mdpi.com
Solvent-Free Reactions Eliminates solvent waste, simplifies purification. mdpi.comSolid-state or melt reactions, often combined with microwave or ultrasonic energy. mdpi.com
Continuous-Flow Chemistry Enhanced safety, better process control, scalability. rsc.orgSafe and efficient production of key intermediates for the pyrazole-acetic acid structure. rsc.org

Exploration of Novel Biological Targets and Therapeutic Areas

The pyrazole scaffold is a "biologically privileged" structure, meaning it is a common feature in many pharmacologically active compounds. mdpi.com Pyrazole derivatives have demonstrated a vast array of biological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, antiviral, and antidiabetic properties. researchgate.netglobalresearchonline.netnih.gov Future research on (5-methyl-1H-pyrazol-3-yl)acetic acid will likely focus on systematically exploring these activities and identifying novel molecular targets.

A significant body of research exists on the anti-inflammatory potential of pyrazole compounds, with some acting as inhibitors of cyclooxygenase (COX) enzymes. rroij.comnih.gov Further investigation could explore the specific inhibitory profile of (5-methyl-1H-pyrazol-3-yl)acetic acid derivatives against COX-1 and COX-2, aiming for selective inhibitors with improved therapeutic windows. Other potential inflammatory targets include various kinases and monoamine oxidase B (MAO-B). nih.govnih.gov

In oncology, pyrazole derivatives have been shown to inhibit a range of targets crucial for tumor growth and proliferation, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and PI3 Kinase. nih.govnih.gov By modifying the substituents on the pyrazole ring and the acetic acid side chain of the parent compound, new derivatives could be designed as potent and selective inhibitors for these or other cancer-related targets. nih.gov

The neuroprotective potential of pyrazoles is another burgeoning area of research. researchgate.netglobalresearchonline.net Derivatives have been investigated for their potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's. globalresearchonline.netnih.gov The (5-methyl-1H-pyrazol-3-yl)acetic acid core could be a starting point for developing compounds that modulate neuroinflammation or inhibit protein aggregation associated with these conditions. globalresearchonline.net Additionally, the broad antimicrobial and antifungal activities reported for pyrazoles warrant further screening of novel derivatives against a panel of pathogenic microbes. researchgate.netnih.govacs.org

Therapeutic AreaPotential Biological TargetsResearch Focus for (5-methyl-1H-pyrazol-3-yl)acetic acid Derivatives
Anti-inflammatory COX-1, COX-2, MAO-B rroij.comnih.govDevelopment of selective inhibitors for chronic inflammatory diseases.
Anticancer EGFR, CDKs, PI3K, Aurora Kinase nih.govnih.govDesign of potent and selective kinase inhibitors for various cancers.
Neuroprotection Targets in neuroinflammation, protein aggregation pathways globalresearchonline.netnih.govExploration for treatment of Alzheimer's and Parkinson's disease.
Antimicrobial Bacterial and fungal cellular machinery nih.govacs.orgDiscovery of new agents to combat drug-resistant pathogens.
Antiviral Viral replication enzymes researchgate.netScreening for activity against a range of viruses.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new derivatives of (5-methyl-1H-pyrazol-3-yl)acetic acid. preprints.org These computational tools can analyze vast datasets to predict molecular properties, optimize synthetic pathways, and generate novel chemical structures with desired activities, thereby accelerating the research and development process. preprints.orgresearchgate.net

One key application is the development of Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net By training ML algorithms—such as artificial neural networks, support vector machines, or random forests—on existing data for pyrazole compounds, researchers can build robust models that predict the biological activity or physical properties of new, untested derivatives. researchgate.net This allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing.

AI can also significantly enhance the efficiency of chemical synthesis. ML models can predict the outcomes of reactions and suggest optimal conditions, reducing the need for extensive trial-and-error experimentation. preprints.org Data-driven retrosynthetic analysis can identify novel and more efficient synthetic routes to complex pyrazole-acetic acid derivatives, potentially highlighting greener or more cost-effective pathways. preprints.org

Furthermore, generative AI models can design entirely new molecules based on the pyrazole-acetic acid core. By learning the underlying rules of chemical structure and biological activity, these models can propose novel compounds with a high probability of possessing desired therapeutic effects or material properties, pushing the boundaries of traditional medicinal chemistry. preprints.org This integrated approach promises to accelerate the discovery of high-performing molecules for a variety of applications. researchgate.net

Development of Advanced Functional Materials Based on the Pyrazole-Acetic Acid Core

Beyond its therapeutic potential, the pyrazole-acetic acid scaffold is a versatile building block for the development of advanced functional materials. mdpi.commdpi.com The unique electronic properties of the pyrazole ring, combined with the reactive handle of the carboxylic acid group, allow for the construction of materials with tailored optical, electronic, and chemical sensing capabilities. mdpi.com

Pyrazole derivatives have been investigated for their applications in materials science, including as components of dyes and fluorescent probes. mdpi.com The extended π-conjugation possible in pyrazole systems can lead to interesting photophysical properties. mdpi.com Future research could focus on synthesizing polymers or metal-organic frameworks (MOFs) incorporating the (5-methyl-1H-pyrazol-3-yl)acetic acid unit. The carboxylic acid group is particularly well-suited for coordinating with metal ions to form stable, porous MOF structures. These materials could have applications in gas storage, catalysis, or chemical separations.

The ability of pyrazole-containing compounds to act as fluorescent chemosensors for metal ion detection is another promising avenue. mdpi.com By judiciously designing derivatives of (5-methyl-1H-pyrazol-3-yl)acetic acid, it may be possible to create highly selective and sensitive sensors for specific metal ions, with applications in environmental monitoring or medical diagnostics. Additionally, the potential for pyrazole derivatives to exhibit nonlinear optical (NLO) properties suggests their utility in optoelectronic devices. mdpi.com Research in this area would involve synthesizing and characterizing the NLO properties of new materials derived from the pyrazole-acetic acid core. There is also emerging research into pyrazole-based energetic materials, which could be another, more specialized, application area. researchgate.net

Q & A

Q. What synthetic strategies are commonly employed to prepare (5-methyl-1H-pyrazol-3-yl)acetic acid derivatives?

  • Methodological Answer : Derivatives are synthesized via condensation reactions (e.g., heating chloroacetic acid with thiol-containing precursors) or cyclization of intermediates like 5-methylpyrazole-3-carboxylic acid esters. For example:
  • Step 1 : React 5-methyl-1H-pyrazol-3-thiol with chloroacetic acid under reflux in ethanol to form the thioacetic acid backbone .
  • Step 2 : Modify the backbone by introducing substituents (e.g., alkylation, acylation) or forming salts with metal ions (e.g., Zn²⁺, Cu²⁺) .
  • Key Parameters : Reaction time (12–24 hours), temperature (70–100°C), and solvent polarity (ethanol, DMF) influence yields .

Q. How is the structural integrity of synthesized derivatives confirmed experimentally?

  • Methodological Answer : A multi-technique approach is critical:
  • 1H/13C NMR : Assign proton environments (e.g., pyrazole ring protons at δ 6.1–6.5 ppm) and confirm substituent integration .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety) .
  • LC-MS/Elemental Analysis : Verify molecular weight and purity (>95%) .
  • TLC : Monitor reaction progress using silica plates and UV visualization .

Q. What physicochemical properties are critical for characterizing this compound?

  • Methodological Answer : Key properties include:
  • Solubility : Assess in polar (water, DMSO) and non-polar solvents (chloroform) to guide formulation .
  • Melting Point : Determine purity (e.g., derivatives often melt between 120–160°C) .
  • Stability : Conduct accelerated degradation studies under varying pH/temperature to identify labile groups (e.g., ester hydrolysis in acidic conditions) .

Advanced Research Questions

Q. How can hydrogen bonding patterns in crystal structures of derivatives be analyzed to predict supramolecular assembly?

  • Methodological Answer : Use graph set analysis (Etter’s rules) to classify hydrogen-bonding motifs (e.g., R₂²(8) rings for carboxylic acid dimers) . For example:
  • Step 1 : Solve crystal structures via X-ray diffraction (SHELXL refinement ).
  • Step 2 : Map donor-acceptor distances (e.g., O–H···N bonds at 2.6–2.8 Å) and angles (>150°) .
  • Step 3 : Correlate packing motifs with solubility or stability trends .

Q. What computational approaches predict the biological activity of (5-methyl-1H-pyrazol-3-yl)acetic acid derivatives?

  • Methodological Answer : Combine PASS (Prediction of Activity Spectra for Substances) and molecular docking :
  • PASS : Predict pharmacological targets (e.g., antimicrobial, anti-inflammatory) based on structural fragments .
  • Docking (AutoDock Vina) : Simulate binding to enzymes (e.g., COX-2, DHFR) using PyMOL for visualization. Validate with IC₅₀/ MIC assays .
  • ADMET Prediction : Use SwissADME to assess bioavailability and toxicity risks .

Q. How should researchers address discrepancies between experimental and computational data (e.g., titration errors, docking vs. bioassay results)?

  • Methodological Answer :
  • Titration Errors : Replicate trials (n ≥ 3), calibrate equipment, and use internal standards (e.g., potassium hydrogen phthalate) to minimize systematic errors .
  • Docking-Bioassay Mismatches : Re-evaluate force field parameters, include solvent effects, or test alternative protein conformations (e.g., molecular dynamics simulations) .
  • Statistical Validation : Apply Student’s t-test or ANOVA to assess significance of outliers .

Q. What strategies optimize the biological activity of derivatives against resistant bacterial strains?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂) at the pyrazole 5-position to enhance antibacterial potency .
  • Metal Complexation : Form Hg(II)/Pb(II) complexes to improve membrane penetration (e.g., MIC reduction from 128 µg/mL to 16 µg/mL for Gram-negative strains) .
  • Synergistic Studies : Combine derivatives with β-lactam antibiotics to bypass resistance mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.